

# An In-Depth Technical Guide to 4-(Aminomethyl)benzo[b]thiophene

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## Compound of Interest

Compound Name: 4-(Aminomethyl)benzo[b]thiophene

Cat. No.: B1373393

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**Abstract:** This technical guide provides a comprehensive overview of **4-(Aminomethyl)benzo[b]thiophene**, a key heterocyclic building block in medicinal chemistry and materials science. We delve into its fundamental chemical identifiers, physicochemical properties, validated synthesis protocols, and significant applications. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the handling, utilization, and scientific context of this versatile compound.

## Core Chemical Identity

**4-(Aminomethyl)benzo[b]thiophene**, also known as benzo[b]thiophen-4-ylmethanamine, is a primary amine derivative of the benzo[b]thiophene scaffold. This bicyclic system, consisting of a thiophene ring fused to a benzene ring, is a privileged structure in drug discovery due to its structural resemblance to endogenous molecules and its wide range of biological activities.<sup>[1]</sup><sup>[2]</sup> The placement of the aminomethyl group at the 4-position provides a crucial vector for chemical modification and interaction with biological targets.

Table 1: Chemical Identifiers for **4-(Aminomethyl)benzo[b]thiophene**

Identifier	Value	Source
CAS Number	864264-04-0	[3][4]
IUPAC Name	(Benzo[b]thiophen-4-yl)methanamine	[3]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NS	[3][4]
Molecular Weight	163.24 g/mol	[3][4]
Canonical SMILES	<chem>C1=CC(=C2C=CSC2=C1)CN</chem>	[3]
InChI Key	TZFMFHJVMMZUJF-UHFFFAOYSA-N	[3]
MDL Number	MFCD16660691	[4]

## Physicochemical & Predicted Properties

Understanding the physicochemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation.

Table 2: Physicochemical Data

Property	Value	Notes
Physical Form	Solid	Assumed at room temperature.
pKa	8.98 ± 0.30	Predicted. This value indicates it is a moderately strong base, typical for primary amines, and will be protonated at physiological pH.[3]
Storage	Room temperature, dry, under inert atmosphere.	Recommended to prevent degradation via oxidation or reaction with atmospheric CO <sub>2</sub> . [4]

## Synthesis Protocol: A Mechanistic Approach

The synthesis of **4-(Aminomethyl)benzo[b]thiophene** is not commonly detailed in standard literature, often being a proprietary intermediate. However, a logical and established synthetic route can be devised from commercially available precursors, such as 4-methylbenzo[b]thiophene. The following multi-step protocol is based on well-understood organic transformations.

**Expert Rationale:** The chosen pathway leverages a radical bromination followed by a nucleophilic substitution. This approach is favored for its regioselectivity and reliability. The benzylic position of 4-methylbenzo[b]thiophene is highly susceptible to radical halogenation, providing the key intermediate. Subsequent conversion to the amine via methods like the Gabriel synthesis or direct amination offers a high-yield route to the final product.

## Experimental Workflow

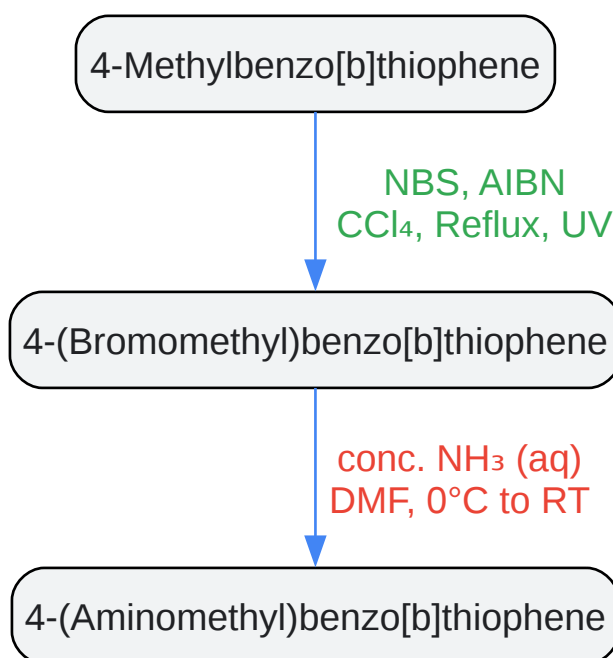
### Step 1: Radical Bromination of 4-Methylbenzo[b]thiophene

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzo[b]thiophene (1.0 eq) in a suitable non-polar solvent like carbon tetrachloride (CCl<sub>4</sub>) or cyclohexane.
- **Initiation:** Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).
  - **Causality Insight:** NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of Br<sub>2</sub>, minimizing side reactions. AIBN is a reliable thermal initiator that generates radicals at a predictable rate upon heating.
- **Reaction:** Heat the mixture to reflux (approx. 80°C) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress via Thin Layer Chromatography (TLC).
- **Workup:** Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)benzo[b]thiophene.

## Step 2: Nucleophilic Substitution to form the Amine

- Setup: Dissolve the crude 4-(bromomethyl)benzo[b]thiophene from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).
- Reaction: Add this solution dropwise to a stirred, concentrated solution of aqueous ammonia (a large excess, >10 eq) at 0°C.
  - Causality Insight: Using a large excess of ammonia is critical. It acts as both the nucleophile and the base, minimizing the formation of the secondary amine byproduct which can occur if the newly formed primary amine attacks another molecule of the bromo-intermediate.
- Progression: Allow the reaction to slowly warm to room temperature and stir overnight.
- Workup and Purification: Perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry, concentrate, and purify the crude product using column chromatography (silica gel, with a gradient of dichloromethane/methanol) to obtain pure **4-(Aminomethyl)benzo[b]thiophene**.

## Synthesis Workflow Diagram



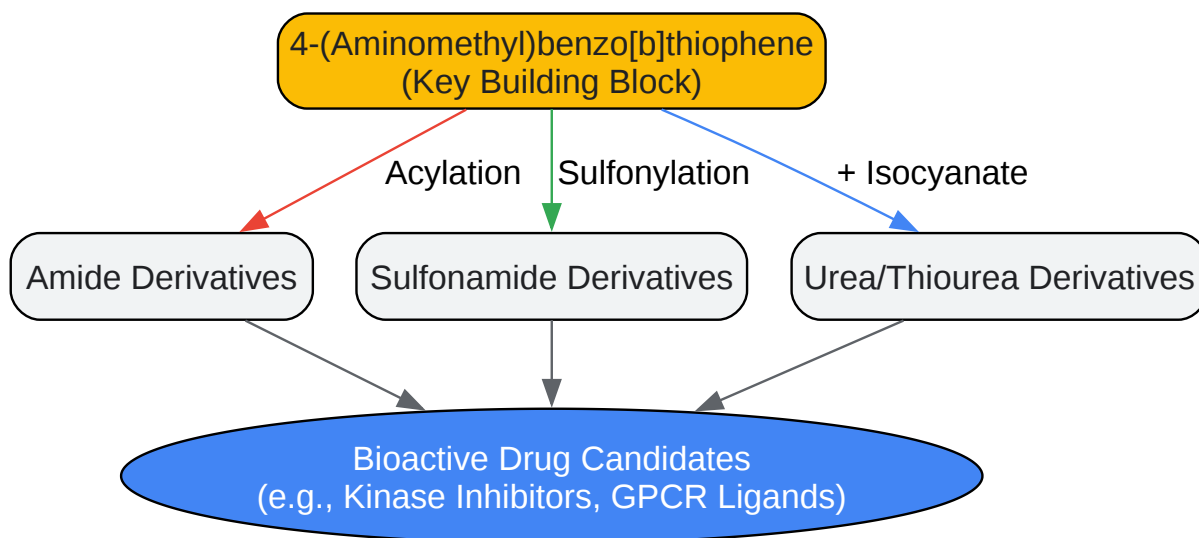
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Caption: A two-step synthesis of **4-(Aminomethyl)benzo[b]thiophene**.

## Applications in Drug Discovery and Materials Science

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][5] Molecules incorporating this core exhibit a vast array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[2]

**4-(Aminomethyl)benzo[b]thiophene** serves as a versatile intermediate. The primary amine handle allows for the straightforward construction of amides, sulfonamides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2] Its derivatives have been investigated as potential inhibitors of various enzymes and modulators of receptors.



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Caption: Role as a versatile intermediate in medicinal chemistry.

## Safety, Handling, and Storage

As with all laboratory chemicals, **4-(Aminomethyl)benzo[b]thiophene** should be handled by trained personnel with appropriate safety precautions.[6]

- Handling: Use in a well-ventilated area or under a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7]
- Hazards: While specific toxicity data is limited, compounds of this class (aromatic amines) should be treated as potentially hazardous. General hazards for similar compounds include skin, eye, and respiratory irritation.[9]
- Storage: Store in a tightly sealed container in a cool, dry place.[4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[4]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7]

## Conclusion

**4-(Aminomethyl)benzo[b]thiophene** is a compound of significant value for synthetic and medicinal chemists. Its defined chemical identity, coupled with its reactive primary amine handle on the privileged benzo[b]thiophene scaffold, makes it an indispensable building block for the creation of novel molecules with potential therapeutic or material applications. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

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